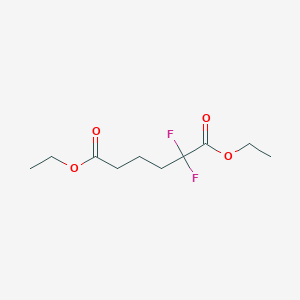
Diethyl 2,2-Difluorohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2-Difluorohexanedioate is an organic compound with the molecular formula C10H16F2O4 and a molecular weight of 238.23 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanedioate chain, making it a difluorinated ester. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-Difluorohexanedioate typically involves the esterification of 2,2-difluorohexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-Difluorohexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-difluorohexanedioic acid and ethanol.
Reduction: The compound can be reduced to form diethyl 2,2-difluorohexanediol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,2-Difluorohexanedioic acid and ethanol.
Reduction: Diethyl 2,2-difluorohexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2-Difluorohexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2-Difluorohexanedioate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include nucleophilic substitution and ester hydrolysis, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-Difluoromalonate: Similar in structure but with a shorter carbon chain.
Diethyl 2,2-Difluoropentanedioate: Differing by one carbon atom in the chain length.
Diethyl 2,2-Difluorobutanedioate: Even shorter chain length compared to Diethyl 2,2-Difluorohexanedioate.
Uniqueness
This compound is unique due to its specific chain length and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity compared to its shorter-chain analogs .
Properties
Molecular Formula |
C10H16F2O4 |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
diethyl 2,2-difluorohexanedioate |
InChI |
InChI=1S/C10H16F2O4/c1-3-15-8(13)6-5-7-10(11,12)9(14)16-4-2/h3-7H2,1-2H3 |
InChI Key |
BCAZPZIWHSVWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C(=O)OCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


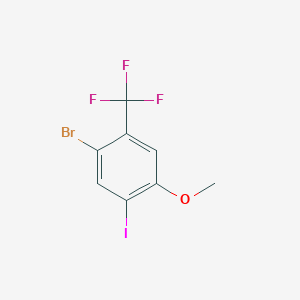
![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)

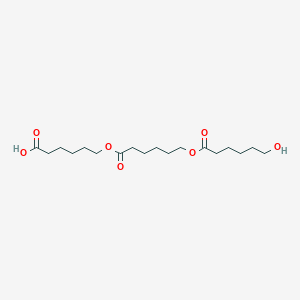
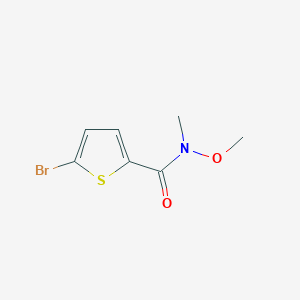
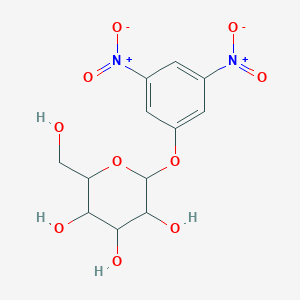


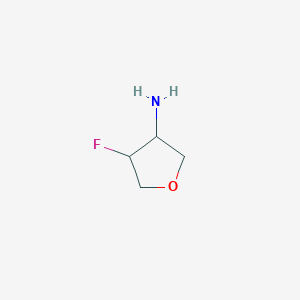
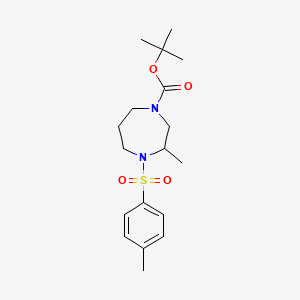
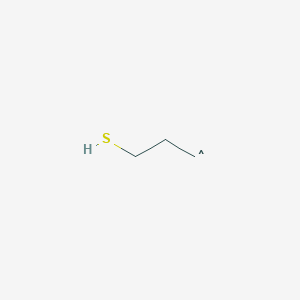
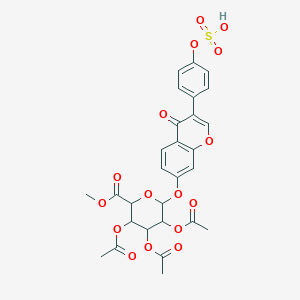
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)

